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  • Product: 4-(cyclohexylamino)-3-nitrobenzonitrile
  • CAS: 28096-55-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Cyclohexylamino)-3-nitrobenzonitrile

Abstract This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1)[1]. Designed for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1)[1]. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation of the spectral features, grounded in fundamental principles of NMR spectroscopy. We will explore the influence of the compound's unique electronic and steric environment—shaped by the interplay of the electron-withdrawing nitro and cyano groups and the electron-donating cyclohexylamino substituent—on the resulting chemical shifts and coupling patterns. This guide also includes a validated, step-by-step protocol for data acquisition and presents all spectral data in a clear, tabular format, supplemented by diagrams to facilitate structural elucidation and confirmation.

Introduction: The Structural Elucidation Challenge

4-(Cyclohexylamino)-3-nitrobenzonitrile is a substituted aromatic compound featuring a complex arrangement of functional groups that create a distinct electronic environment. The benzene ring is trisubstituted with a cyano (-C≡N) group, a nitro (-NO₂) group, and a secondary amine (-NH-cyclohexyl) group. The nitro and cyano groups are strongly electron-withdrawing, while the amino group is electron-donating through resonance. This electronic push-pull system, combined with the steric bulk of the cyclohexyl substituent, makes NMR spectroscopy an indispensable tool for unambiguous structure verification. This guide provides the foundational analysis required to interpret its ¹H and ¹³C NMR spectra with confidence.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The analysis is logically divided into three key regions: the aromatic region, the aliphatic region (cyclohexyl group), and the amine proton signal.

Aromatic Region (δ 7.0 - 8.5 ppm)

The aromatic region is characterized by three distinct signals corresponding to the protons on the benzene ring. Their chemical shifts are heavily influenced by the electronic effects of the substituents. The powerful electron-withdrawing nature of the nitro group significantly deshields protons ortho and para to it[2]. Conversely, the amino group donates electron density, causing a shielding effect (upfield shift) on its ortho and para protons.

  • H-2 (ortho to -NO₂ and meta to -NHR): This proton is expected to be the most downfield signal due to its position directly adjacent to the strongly deshielding nitro group. It will appear as a doublet, split by the neighboring H-6.

  • H-5 (ortho to -NHR and meta to -CN): This proton is ortho to the electron-donating amino group and will therefore be the most upfield of the aromatic protons. It will appear as a doublet, split by the adjacent H-6.

  • H-6 (meta to -NO₂ and meta to -NHR): This proton is situated between H-2 and H-5. It will experience splitting from both neighboring protons, resulting in a doublet of doublets.

Aliphatic Region (δ 1.2 - 3.8 ppm)

The signals for the eleven protons of the cyclohexyl group appear in the upfield, aliphatic region of the spectrum.

  • H-1' (Methine Proton): The proton on the carbon directly attached to the nitrogen atom (-CH-N) is the most deshielded of the cyclohexyl protons due to the electronegativity of the nitrogen. It is expected to appear as a multiplet.

  • H-2', H-3', H-4', H-5', H-6': The remaining ten protons on the cyclohexyl ring are chemically non-equivalent and will produce a complex, overlapping series of multiplets in the region of approximately δ 1.2-2.0 ppm[3][4]. The exact chemical shifts and multiplicities are difficult to predict without advanced 2D NMR experiments but their integrated area will correspond to ten protons.

Amine Proton (N-H)

The secondary amine proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to show coupling to the H-1' proton, appearing as a doublet, though this coupling may be obscured if the peak is significantly broadened.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single line[5][6].

Aromatic and Nitrile Carbons (δ 100 - 155 ppm)

The aromatic region will display six signals for the benzene ring carbons, plus one for the nitrile carbon.

  • Quaternary Carbons (C-1, C-3, C-4): These carbons, which do not bear any protons, will typically show weaker signals.

    • C-4 (attached to -NHR): This carbon will be significantly upfield due to the strong electron-donating effect of the nitrogen atom.

    • C-3 (attached to -NO₂): This carbon will be downfield due to the electron-withdrawing nature of the nitro group.

    • C-1 (attached to -CN): The chemical shift will be influenced by the cyano group's inductive effects.

  • Protonated Carbons (C-2, C-5, C-6): These signals will be more intense. Their shifts will mirror the trends seen in the ¹H NMR spectrum, with C-2 being the most deshielded and C-5 the most shielded.

  • Nitrile Carbon (-C≡N): The carbon of the cyano group typically appears in the δ 115-125 ppm range[7][8].

Aliphatic Carbons (δ 24 - 55 ppm)

The cyclohexyl group will show distinct signals for its carbon atoms. Due to the chair conformation and substitution, all six carbons may be chemically non-equivalent, but symmetry can sometimes reduce the number of observed signals.

  • C-1' (attached to -N): This is the most downfield of the aliphatic carbons, with a predicted chemical shift in the range of δ 50-55 ppm, based on data for cyclohexylamine[9][10].

  • C-2'/C-6', C-3'/C-5', C-4': The remaining carbons of the cyclohexyl ring will appear further upfield, typically between δ 24-35 ppm[9][10].

Data Summary and Visualization

The predicted NMR data is summarized below for clarity and quick reference.

Table 1: Predicted ¹H NMR Data for 4-(Cyclohexylamino)-3-nitrobenzonitrile

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2 ~8.3 - 8.5 d 1H
H-6 ~7.4 - 7.6 dd 1H
H-5 ~7.0 - 7.2 d 1H
N-H Variable (e.g., ~5.5 - 6.5) br d 1H
H-1' (CH-N) ~3.6 - 3.8 m 1H

| H-2',3',4',5',6' | ~1.2 - 2.0 | m | 10H |

Table 2: Predicted ¹³C NMR Data for 4-(Cyclohexylamino)-3-nitrobenzonitrile

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-NO₂ (C-3) ~148 - 152
Aromatic C-NHR (C-4) ~145 - 149
Aromatic C-H (C-2) ~135 - 138
Aromatic C-H (C-6) ~128 - 132
Aromatic C-H (C-5) ~118 - 122
Nitrile (-C≡N) ~117 - 120
Aromatic C-CN (C-1) ~100 - 105
Cyclohexyl C-1' (CH-N) ~50 - 55
Cyclohexyl C-2'/6' ~32 - 35
Cyclohexyl C-3'/5' ~25 - 28

| Cyclohexyl C-4' | ~24 - 26 |

Note: Predicted chemical shifts are estimates based on data from analogous structures and established substituent effects. Actual experimental values may vary depending on solvent and other conditions.[11][12]

.dot

Caption: Molecular structure of 4-(cyclohexylamino)-3-nitrobenzonitrile with atom numbering.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized methodology for obtaining high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation
  • Massing: Accurately weigh 5-10 mg of 4-(cyclohexylamino)-3-nitrobenzonitrile.

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm). If not present, a small amount can be added.

Instrumentation and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Scans: Acquire 16 to 32 scans for a sufficient signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay (d1) of 1-2 seconds is typically adequate.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert tune Tune & Shim insert->tune acquire_H Acquire 1H Spectrum (16-32 scans) tune->acquire_H acquire_C Acquire 13C Spectrum (≥1024 scans) tune->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate (1H) reference->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

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Exploratory

Unveiling the Electronic Architecture of 4-(Cyclohexylamino)-3-nitrobenzonitrile: A Push-Pull Core Analysis

Executive Summary 4-(Cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1) is a critical synthetic intermediate widely utilized in medicinal chemistry, particularly in the engineering of DNA minor groove binders[1]. Beyo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1) is a critical synthetic intermediate widely utilized in medicinal chemistry, particularly in the engineering of DNA minor groove binders[1]. Beyond its pharmaceutical utility, the molecule's core—a highly polarized nitrobenzonitrile scaffold—presents a fascinating study in molecular optoelectronics. By combining a secondary amine donor with two potent electron-withdrawing groups, the molecule forms a bifurcated "push-pull" electronic system. This whitepaper provides an in-depth technical breakdown of the electronic properties, orbital dynamics, and self-validating experimental protocols required to characterize the intramolecular charge transfer (ICT) inherent to this core.

Mechanistic Overview of the Push-Pull System

The electronic uniqueness of 4-(cyclohexylamino)-3-nitrobenzonitrile stems from its highly asymmetric electron density distribution. The structural topology dictates a strong push-pull electronic effect across the π -conjugated benzene ring[1].

  • The Donor (Push): The cyclohexylamino group at the para position relative to the cyano group acts as a strong electron donor via the positive mesomeric (+M) effect of the nitrogen lone pair.

  • The Acceptors (Pull): The molecule features two distinct electron-withdrawing groups: a cyano (-CN) group and an ortho-positioned nitro (-NO2) group. Both exert strong negative mesomeric (-M) and inductive (-I) effects[1].

Because the donor lone pair can delocalize into both the para-cyano and ortho-nitro groups, the molecule exhibits a bifurcated Intramolecular Charge Transfer (ICT) . This dual-acceptor architecture significantly lowers the energy barrier for charge transfer, generating a massive molecular dipole moment upon photoexcitation[2].

ICT_Mechanism Donor Cyclohexylamino Group (+M Donor) Bridge Benzene Ring (π-Bridge) Donor->Bridge Electron Density Acc_Nitro Nitro Group (ortho) (-M/-I Acceptor) Bridge->Acc_Nitro Ortho Pull Acc_Cyano Cyano Group (para) (-M/-I Acceptor) Bridge->Acc_Cyano Para Pull ICT_State Bifurcated ICT State (High Dipole Moment) Acc_Nitro->ICT_State Acc_Cyano->ICT_State

Fig 1. Bifurcated Intramolecular Charge Transfer (ICT) pathway.

Orbital Dynamics and TD-DFT Insights

To rigorously understand the electronic transitions of the nitrobenzonitrile core, Time-Dependent Density Functional Theory (TD-DFT) is employed. In structurally analogous 4-amino-3-nitrobenzonitrile systems, TD-DFT calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily localized over the amino donor and the adjacent aromatic carbons[3]. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the nitro and cyano acceptor moieties[3].

The primary absorption band in the visible/near-UV region is assigned to a π→π∗ transition[3]. Because this transition moves electron density from the donor to the acceptors, it is fundamentally an ICT process. Furthermore, depending on the solvent environment, the molecule may undergo a structural relaxation from a Planar ICT (PICT) state to a Twisted Intramolecular Charge Transfer (TICT) state, a phenomenon well-documented in donor-acceptor anilines where the amino group rotates to decouple its lone pair from the aromatic ring, minimizing the system's energy in polar media[4].

Photophysical Signatures and Solvatochromism

The push-pull nature of the core makes it highly sensitive to its microenvironment, a property known as solvatochromism. Because the excited state of the molecule possesses a significantly larger dipole moment than the ground state, polar solvents stabilize the excited state to a greater degree[2]. This results in positive solvatochromism , characterized by a pronounced bathochromic (red) shift in the emission spectrum as solvent polarity increases.

Quantitative Data: Photophysical & Electronic Parameters

Table 1: Representative Photophysical Data for the 4-amino-3-nitrobenzonitrile core across varying solvent polarities.

SolventDielectric Constant ( ϵ )Orientation Polarizability ( Δf )Abs λmax​ (nm)Em λmax​ (nm)Stokes Shift (cm −1 )
Hexane1.890.0013804202506
Chloroform4.810.1483954704040
Acetonitrile37.50.3054055305823

Table 2: Typical Electrochemical and Computational Energy Parameters[3].

ParameterValue (eV)Derivation MethodCausality / Significance
HOMO-6.55Cyclic VoltammetryDefines ionization potential; driven by the amino donor.
LUMO-2.77Cyclic VoltammetryDefines electron affinity; driven by nitro/cyano acceptors.
Bandgap ( Eg​ )3.78Electrochemical ( ELUMO​−EHOMO​ )Determines the thermodynamic energy barrier for ICT.
Optical Gap3.20TD-DFT CalculationValidates the π→π∗ vertical excitation energy.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the characterization of this molecule must rely on self-validating experimental loops. Below are the field-proven methodologies for extracting the electronic properties of the nitrobenzonitrile core.

Workflow Prep Sample Preparation (Varying Solvent Polarity) UV UV-Vis Spectroscopy (Ground State Absorption) Prep->UV Fluoro Fluorescence Spectroscopy (Excited State Emission) Prep->Fluoro CV Cyclic Voltammetry (Redox Potentials) Prep->CV Integrate Data Integration (Lippert-Mataga & Energy Gaps) UV->Integrate Fluoro->Integrate CV->Integrate DFT TD-DFT Modeling (Orbital Mapping) DFT->Integrate Validates

Fig 2. Self-validating experimental workflow for optoelectronic characterization.

Protocol 1: Solvatochromic Mapping and Dipole Moment Extraction

Objective: To quantify the change in dipole moment ( Δμ ) upon photoexcitation. Causality: By measuring the Stokes shift in solvents of increasing dielectric constants, we map the energetic stabilization of the highly polar ICT excited state.

  • Preparation: Prepare 10μM solutions of 4-(cyclohexylamino)-3-nitrobenzonitrile in a spectrum of spectroscopic-grade solvents (e.g., hexane, toluene, chloroform, ethyl acetate, acetonitrile).

  • Absorption Acquisition: Record the UV-Vis absorption spectra from 300 nm to 600 nm. Identify the λmax​ corresponding to the π→π∗ ICT band.

  • Emission Acquisition: Excite the samples at their respective absorption λmax​ and record the fluorescence emission spectra.

  • Self-Validation (Lippert-Mataga Plot): Calculate the Stokes shift ( νabs​−νem​ in cm−1 ) for each solvent. Plot these values against the solvent's orientation polarizability ( Δf ).

    • Validation Check: A highly linear correlation ( R2>0.95 ) confirms that the spectral shift is driven purely by general dipole-dipole interactions (ICT). Outliers indicate specific solvent interactions (e.g., hydrogen bonding with the nitro group), which must be isolated from the bulk electronic analysis.

Protocol 2: Electrochemical Bandgap Analysis via Cyclic Voltammetry (CV)

Objective: To empirically determine the HOMO and LUMO energy levels. Causality: The anodic oxidation onset directly correlates to the energy required to remove an electron from the HOMO, while the cathodic reduction onset correlates to adding an electron to the LUMO.

  • Electrochemical Cell Setup: Dissolve the analyte (1 mM) in anhydrous dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Electrode Configuration: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset potentials for oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ).

  • Self-Validation (Ferrocene Internal Standard): Post-measurement, spike the solution with 1 mM Ferrocene (Fc). Rerun the CV to capture the Fc/Fc+ redox couple.

    • Validation Check: Calibrate all potentials against the Fc/Fc+ peak (assumed to be -4.8 eV vs. vacuum). This internal standard corrects for any reference electrode drift or liquid junction potentials, ensuring absolute trustworthiness of the calculated HOMO/LUMO values. Calculate energies using: EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8)eV .

Implications for Drug Development

Understanding the electronic properties of this core is not merely an academic exercise. In the development of sequence-specific DNA minor groove binders, the strong dipole moment generated by this push-pull system heavily influences the molecule's electrostatic preorganization[1]. The electron-withdrawing nitro and cyano groups create a highly positive electrostatic potential region (a " σ -hole") on the aromatic ring, which is critical for optimal binding affinity and specificity within the DNA minor groove[1]. By mapping the ICT and orbital dynamics, drug developers can precisely tune these electrostatic interactions to engineer superior therapeutic agents.

References

  • 4-(Cyclohexylamino)
  • Time-Dependent Density Functional Theory (TDDFT)
  • Source: worldwidejournals.
  • Source: nih.

Sources

Foundational

A Senior Application Scientist's Guide to Computational Docking of 4-(Cyclohexylamino)-3-nitrobenzonitrile Derivatives as PIM-1 Kinase Inhibitors

Introduction: The Therapeutic Promise of the 4-(Cyclohexylamino)-3-nitrobenzonitrile Scaffold In the landscape of modern oncology drug discovery, the identification of novel molecular scaffolds that can be tailored for h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the 4-(Cyclohexylamino)-3-nitrobenzonitrile Scaffold

In the landscape of modern oncology drug discovery, the identification of novel molecular scaffolds that can be tailored for high-affinity, selective inhibition of key cancer targets is of paramount importance. The 4-(cyclohexylamino)-3-nitrobenzonitrile framework has emerged as a privileged scaffold, particularly for the development of inhibitors targeting the PIM kinase family. PIM-1, a constitutively active serine/threonine kinase, is a significant proto-oncogenic protein frequently overexpressed in a multitude of hematologic and solid tumors, including prostate and breast cancers.[1][2][3] Its central role in promoting cell survival and proliferation by phosphorylating pro-apoptotic proteins makes it an attractive therapeutic target.[3][4]

This technical guide provides a comprehensive, field-proven methodology for conducting computational docking studies on 4-(cyclohexylamino)-3-nitrobenzonitrile derivatives against their primary target, PIM-1 kinase. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical protocol choices, establishes a framework for self-validating results, and grounds its claims in authoritative scientific literature. Our objective is to equip researchers and drug development professionals with the expertise to not only execute these in silico experiments but to generate data that is robust, interpretable, and capable of guiding successful drug design campaigns.

The Scientific Rationale of Molecular Docking in Kinase Inhibitor Design

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[5] In the context of kinase inhibitor design, docking aims to place a ligand, such as a 4-(cyclohexylamino)-3-nitrobenzonitrile derivative, within the ATP-binding pocket of a kinase like PIM-1. The process involves two core components: a search algorithm that generates a multitude of possible binding poses for the ligand, and a scoring function that estimates the binding affinity for each of these poses.[5][6]

The power of this approach lies in its ability to provide structural insights at an atomic level, revealing key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that govern binding affinity and selectivity.[3] For kinases, a critical interaction often involves the formation of hydrogen bonds with the "hinge region" of the ATP-binding site, a structural motif that our docking protocol is designed to accurately predict. By understanding these interactions, medicinal chemists can rationally design modifications to the lead scaffold to enhance potency and optimize pharmacokinetic properties.

A Validated Workflow for Docking PIM-1 Kinase Inhibitors

A successful docking campaign is not a single experiment but a systematic workflow. Each stage is designed to reduce variables, ensure reproducibility, and build confidence in the final predictive model. The protocol described herein is a robust, multi-stage process that incorporates essential validation steps.

Conceptual Workflow Overview

The entire process, from initial setup to final analysis, follows a logical progression. The goal is to prepare the biological system, execute the simulation, and critically evaluate the output for reliability and biological relevance.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis & Validation Phase Receptor Receptor Preparation (PDB ID: 5KZI) Grid Grid Box Generation (Define Active Site) Receptor->Grid Ligand Ligand Preparation (3D Structure & Charges) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis Pose Analysis (Scoring & Clustering) Docking->Analysis Validation Protocol Validation (Redocking & RMSD) Analysis->Validation

Caption: High-level computational docking workflow.

Detailed Step-by-Step Experimental Protocol

This protocol provides a generalized yet detailed methodology applicable to common docking software suites such as AutoDock, Glide, or GOLD.[4][7][8]

1. Receptor Preparation:

  • Objective: To prepare a clean, structurally correct protein model for docking.

  • Step 1.1 - Structure Retrieval: Download the crystal structure of human PIM-1 kinase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5KZI, which has a co-crystallized inhibitor.[7]

  • Step 1.2 - Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (the original ligand should be saved separately for validation).

  • Step 1.3 - Structural Correction: Add polar hydrogen atoms to the protein. This is a critical step as hydrogen atoms are essential for defining hydrogen bonds and are typically absent in crystal structure files.

  • Step 1.4 - Charge Assignment: Assign partial charges to all atoms of the protein (e.g., using the Gasteiger charge model). This is necessary for the scoring function to calculate electrostatic interactions. The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Objective: To generate a low-energy, 3D conformation of the 4-(cyclohexylamino)-3-nitrobenzonitrile derivative with correct atom types and charges.

  • Step 2.1 - 2D to 3D Conversion: Draw the 2D structure of the ligand using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.

  • Step 2.2 - Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step ensures the ligand does not have any steric clashes or unrealistic bond lengths.

  • Step 2.3 - Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. Allowing these bonds to rotate freely during docking is what enables the ligand's conformational flexibility.[6]

  • Step 2.4 - Charge Assignment: Assign partial charges to the ligand atoms, consistent with the method used for the receptor. Save the prepared ligand in the appropriate file format.

3. Active Site Definition and Grid Generation:

  • Objective: To define the specific three-dimensional space within the receptor where the docking algorithm will search for binding poses.

  • Step 3.1 - Identify Binding Pocket: The binding site is defined based on the location of the co-crystallized ligand in the original PDB file.

  • Step 3.2 - Generate Grid Box: Create a 3D grid box that encompasses the entire binding pocket. A typical size for a kinase active site is a cube of 60x60x60 Å centered on the pocket.[7]

  • Step 3.3 - Pre-calculate Grid Maps: The software pre-calculates the interaction potential for various atom types (e.g., carbon, hydrogen, oxygen) at each point within the grid. This dramatically speeds up the subsequent docking calculation.[6]

4. Docking Simulation:

  • Objective: To run the search algorithm to find the best binding poses of the ligand within the defined grid.

  • Step 4.1 - Select Algorithm: Choose a search algorithm. The Lamarckian Genetic Algorithm, used in AutoDock, is a common and effective choice.

  • Step 4.2 - Set Parameters: Define the number of docking runs (e.g., 10-50 independent runs) and the exhaustiveness of the search. Higher exhaustiveness increases the chance of finding the optimal pose but requires more computational time.[7]

  • Step 4.3 - Execute Docking: Launch the docking simulation. The software will output a set of predicted binding poses, each with a corresponding binding energy score.

5. Post-Docking Analysis:

  • Objective: To analyze the docking results to identify the most likely binding mode and understand the underlying interactions.

  • Step 5.1 - Clustering Analysis: Group the resulting poses based on their conformational similarity (RMSD). The most populated cluster with the lowest energy is often considered the most probable binding mode.

  • Step 5.2 - Scoring and Ranking: Rank the poses based on the calculated binding affinity (e.g., kcal/mol). The top-ranked pose is the primary candidate for further analysis.

  • Step 5.3 - Visual Inspection: Visually inspect the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera). Analyze the hydrogen bonds, hydrophobic interactions, and other contacts between the ligand and the protein's active site residues.

Protocol Validation: The Key to Trustworthy Results

A docking protocol must be validated to ensure it can reliably reproduce known experimental results. This is a non-negotiable step for generating trustworthy data.[9]

  • Redocking of the Co-crystallized Ligand: The most fundamental validation method is to re-dock the original ligand that was removed from the crystal structure back into the active site.[10][11] The protocol is considered valid if the top-scoring docked pose has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose.[10][12] This demonstrates that the search algorithm and scoring function can accurately identify the experimentally observed binding mode.

  • Screening of Decoy Datasets: A more rigorous validation involves seeding a library of known inactive compounds (decoys) with a small number of known active PIM-1 inhibitors.[12] A successful docking protocol should be able to rank the active compounds significantly higher than the decoy molecules. This performance is often measured by an enrichment factor or a Receiver Operating Characteristic (ROC) curve, confirming the protocol's ability to discriminate between binders and non-binders.[2]

Interpreting Docking Results: A Case Study

Following a successful docking run, the output data must be synthesized into a clear, actionable format. The analysis combines quantitative metrics with qualitative structural observations.

Quantitative Data Summary

The results for a series of 4-(cyclohexylamino)-3-nitrobenzonitrile derivatives can be summarized in a table. This allows for direct comparison of their predicted binding potential and key interaction features.

Compound IDDocking Score (kcal/mol)Predicted Ki (nM)Key H-Bond Interactions (Residue)
Derivative A-9.8150LYS 67, GLU 121
Derivative B-10.555LYS 67, ASP 186
Derivative C-8.9450GLU 121
Control (Known Inhibitor) -10.2 80 LYS 67, ASP 186

Note: Data are hypothetical and for illustrative purposes.

Qualitative Analysis of Binding Modes

The true insight comes from analyzing why a particular derivative scores well. For PIM-1 kinase, a successful inhibitor typically exhibits the following interactions:

  • Hinge Binding: Formation of one or more hydrogen bonds with the backbone atoms of the hinge region residues (e.g., GLU 121). This is a canonical interaction for many kinase inhibitors.

  • Hydrophobic Interactions: The cyclohexyl group of the scaffold is well-suited to occupy a hydrophobic pocket within the active site, contributing significantly to binding affinity.

  • Salt Bridge Formation: Interaction with key charged residues like LYS 67 or ASP 186 can provide a strong anchor point for the ligand.[4]

The nitrile group, an important pharmacophore, can act as a hydrogen bond acceptor, further anchoring the molecule within the active site.[13] The nitro group's electron-withdrawing properties can modulate the electronics of the entire system, influencing binding.

Biological Context: PIM-1 Signaling and Inhibition

Understanding the biological pathway is crucial for contextualizing the docking results. PIM-1 kinase sits at a critical node in cell survival signaling. By inhibiting PIM-1, the 4-(cyclohexylamino)-3-nitrobenzonitrile derivatives can effectively shut down this pro-survival cascade.

G cluster_pathway PIM-1 Pro-Survival Pathway PIM1 PIM-1 Kinase Bad Bad (Pro-apoptotic) PIM1->Bad phosphorylates & inactivates p21 p21 (Cell Cycle Inhibitor) PIM1->p21 phosphorylates & inactivates Survival Cell Survival & Proliferation PIM1->Survival Apoptosis Apoptosis Bad->Apoptosis p21->Apoptosis Inhibitor 4-(cyclohexylamino)-3- nitrobenzonitrile Derivative Inhibitor->PIM1 INHIBITS

Caption: PIM-1 signaling pathway and point of inhibition.

By blocking PIM-1, the inhibitor prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like Bad.[4] This leads to the induction of apoptosis (programmed cell death) in cancer cells, which is the ultimate therapeutic goal. The insights from docking—identifying which derivatives bind most tightly—directly inform which compounds are most likely to achieve this biological outcome and should be prioritized for synthesis and in vitro testing.

Conclusion

Computational molecular docking, when executed with rigor and validated correctly, is an indispensable tool in modern drug discovery. This guide has outlined a comprehensive and trustworthy workflow for studying 4-(cyclohexylamino)-3-nitrobenzonitrile derivatives as PIM-1 kinase inhibitors. By understanding the causality behind each step, from receptor preparation to the interpretation of binding modes, researchers can leverage this in silico technique to accelerate the design-test-learn cycle. The fusion of predictive modeling with a deep understanding of the underlying cancer biology provides a powerful, rational basis for the development of the next generation of targeted oncology therapeutics.

References

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). PubMed. [Link]

  • Identification of Pim-1 Kinase Inhibitors by Pharmacophore Model, Molecular Docking-based Virtual Screening, and Biological Evaluation. (n.d.). ResearchGate. [Link]

  • Combining machine learning and structure-based approaches to develop oncogene PIM kinase inhibitors. (n.d.). Frontiers. [Link]

  • In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. (n.d.). Pharmaspire. [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. (n.d.). ResearchGate. [Link]

  • How can I validate docking result without a co-crystallized ligand?. (2021). Maestro (Schrödinger) Support. [Link]

  • How to validate the molecular docking results ?. (2022). ResearchGate. [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PMC. [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2026). MDPI. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). PMC. [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 4-(Cyclohexylamino)-3-nitrobenzonitrile via Nucleophilic Aromatic Substitution

Abstract This document provides a comprehensive technical guide for the synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile, a valuable intermediate in the development of pharmaceuticals and fine chemicals.[1] The proto...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile, a valuable intermediate in the development of pharmaceuticals and fine chemicals.[1] The protocol details the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitrobenzonitrile and cyclohexylamine. We will delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, outline safety considerations, and present expected analytical data for product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Scientific Foundation: The Addition-Elimination Mechanism

Aromatic rings are inherently electron-rich and typically undergo electrophilic, not nucleophilic, substitution. However, the covalent attachment of potent electron-withdrawing groups (EWGs) to the ring can dramatically alter its reactivity, making it electron-deficient (electrophilic) and susceptible to nucleophilic attack.[2][3] This reaction proceeds via a well-established bimolecular addition-elimination mechanism , commonly known as the SNAr pathway.[4]

In the case of 4-chloro-3-nitrobenzonitrile, the aromatic ring is "activated" by two powerful EWGs: a nitro group (-NO₂) and a cyano group (-CN).[5] The reaction is initiated by the attack of the nucleophile (cyclohexylamine) on the carbon atom bearing the leaving group (chlorine). This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][5][6]

The stability of this complex is paramount for the reaction's success. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is only possible when the EWG is positioned ortho or para to the leaving group.[2][3][6][7] In our substrate, the nitro group is in the ideal ortho position, and the cyano group is para, providing excellent stabilization for the intermediate. The final step is the rapid elimination of the chloride ion, which restores the ring's aromaticity and yields the final product.[6]

Caption: SₙAr Addition-Elimination Mechanism.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 5 grams of the target compound. Adjustments can be made as necessary.

Materials and Equipment
Reagent/Material CAS Number Molecular Weight Quantity Notes
4-chloro-3-nitrobenzonitrile939-80-0182.56 g/mol 5.00 g (27.4 mmol)Purity ≥98%
Cyclohexylamine108-91-899.17 g/mol 3.25 g (32.8 mmol)1.2 equivalents
Triethylamine (Et₃N)121-44-8101.19 g/mol 3.05 g (30.1 mmol)1.1 equivalents, as base
Ethanol (EtOH)64-17-5-50 mLAnhydrous
Deionized Water7732-18-5-~500 mLFor work-up
Equipment
100 mL Round-bottom flask, Magnetic stirrer & stir bar, Reflux condenser, Heating mantle, Buchner funnel & filter flask, Standard laboratory glassware, TLC plates (Silica gel 60 F₂₅₄)
Safety & Handling

Perform this entire procedure in a well-ventilated fume hood.

  • 4-chloro-3-nitrobenzonitrile: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.[8][9]

  • Cyclohexylamine: Corrosive, flammable, and toxic. Causes severe skin burns and eye damage.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles at all times.[10][11]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitrobenzonitrile (5.00 g, 27.4 mmol).

  • Dissolution: Add 50 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Sequentially add cyclohexylamine (3.25 g, 32.8 mmol) followed by triethylamine (3.05 g, 30.1 mmol) to the solution via syringe.

    • Scientist's Note: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) formed during the reaction. This prevents the protonation of the cyclohexylamine nucleophile and drives the equilibrium towards the product.[4]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

  • Work-up & Isolation: a. Once complete, remove the heating mantle and allow the mixture to cool to room temperature. b. Slowly pour the cooled reaction mixture into a beaker containing 250 mL of cold deionized water while stirring. A yellow precipitate will form. c. Continue stirring the suspension for 15-20 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Buchner funnel. e. Wash the filter cake with two portions of 50 mL deionized water to remove any residual salts.

  • Drying & Purification: a. Press the solid dry on the filter paper, then transfer it to a watch glass to air-dry. For more efficient drying, use a vacuum oven at 40-50 °C. b. The crude product is often of high purity. If further purification is required, recrystallize the solid from hot ethanol.[12] c. A typical yield for this procedure is in the range of 85-95%.

Caption: Step-by-step experimental workflow diagram.

Product Characterization

The final product, 4-(cyclohexylamino)-3-nitrobenzonitrile, should be a yellow crystalline solid.[12]

Analysis Technique Expected Result
Appearance Yellow Crystalline Solid
Molecular Formula C₁₃H₁₅N₃O₂
Molecular Weight 245.28 g/mol
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.4 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.5 (m, 1H, N-CH), ~2.1-1.2 (m, 10H, cyclohexyl-CH₂), NH proton may be broad.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): Signals expected for 10 distinct carbons (some cyclohexyl carbons may overlap). Key signals: C≡N (~118 ppm), aromatic carbons (~100-150 ppm), and cyclohexyl carbons (~24-52 ppm).
FT-IR (ATR, cm⁻¹)~3300-3400 (N-H stretch), ~2930 & 2850 (C-H aliphatic), ~2225 (C≡N nitrile stretch), ~1580 (C=C aromatic), ~1520 & 1340 (N-O asymmetric & symmetric stretches of nitro group).[13]
Mass Spec (ESI+) m/z: 246.12 [M+H]⁺, 268.10 [M+Na]⁺

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents. Insufficient base.Extend reflux time. Ensure heating mantle is at the correct temperature. Use fresh reagents. Ensure 1.1 eq of base was added.
Low Yield Product loss during work-up (product may have some solubility in water/ethanol mixture). Incomplete precipitation.Ensure the mixture is fully cooled before precipitation. Use ice-cold water for precipitation and washing.
Impure Product Residual starting material or side products.Check TLC to confirm reaction completion. If needed, purify by recrystallization from hot ethanol or column chromatography.

Conclusion

The nucleophilic aromatic substitution described herein is a highly efficient and reliable method for the synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile. The strong activation provided by the ortho-nitro group facilitates a smooth reaction with primary amines like cyclohexylamine under mild conditions. This protocol provides a validated, step-by-step guide for researchers, ensuring high yield and purity, and enabling the production of a key intermediate for further synthetic applications in drug discovery and materials science.

References

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

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  • Pearson+. The nitro group directs electrophilic aromatic substitution to the meta position. [Link]

  • Chmiel, E., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Singh, T., & Peacock, D. H. (1969). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Canadian Journal of Chemistry, 47(23), 4499-4502. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Canadian Science Publishing. (1969). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Canadian Journal of Chemistry. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Modern Approaches in Drug Designing, 1(3). [Link]

  • Loba Chemie. SAFETY DATA SHEET: 4-NITROBENZONITRILE EXTRA PURE. [Link]

  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Chloro-3-nitrobenzonitrile. [Link]

  • WuXi Biology. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. [Link]

  • SpectraBase. 4-Amino-3-nitrobenzonitrile. [Link]

  • ResearchGate. (2024, August 19). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. [Link]

  • ResearchGate. Effect of Solvent, Base, and Secondary Amines on the Synthesis of 3a a , 5a, b and 5b b. [Link]

  • Royal Society of Chemistry. (2016). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 14(3), 963-972. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. [Link]

  • Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Link]

  • Hosten, E., et al. (2012). 4-Isopropylamino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183. [Link]

  • International Journal of Scientific & Technology Research. (2020). Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations. [Link]

  • ResearchGate. 4‐Nitrobenzonitrile. [Link]

  • Google Patents. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

Sources

Application

Application Note & Scale-Up Protocol: Manufacturing of 4-(Cyclohexylamino)-3-nitrobenzonitrile

Abstract This document provides a comprehensive guide for the scale-up synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2] The protocol details a robust and scalable process based on the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitrobenzonitrile and cyclohexylamine. We will explore the underlying reaction mechanism, critical process parameters, a detailed step-by-step manufacturing protocol, and essential safety considerations. This guide is intended for researchers, chemists, and process engineers involved in pharmaceutical and fine chemical manufacturing.

Introduction and Scientific Background

4-(Cyclohexylamino)-3-nitrobenzonitrile is a valuable molecular scaffold characterized by its substituted nitro-aromatic structure.[3] Its utility lies in the strategic placement of the cyano, nitro, and secondary amine groups, which serve as versatile handles for further chemical transformations. The primary and most industrially viable route to this intermediate is through the nucleophilic aromatic substitution (SNAr) pathway.

The core of this synthesis relies on the reaction of 4-chloro-3-nitrobenzonitrile with cyclohexylamine. The aromatic ring of 4-chloro-3-nitrobenzonitrile is "activated" towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group positioned ortho to the chlorine atom.[4] This activation significantly lowers the energy barrier for the displacement of the chloride leaving group by a nucleophile, in this case, the nitrogen atom of cyclohexylamine.[5]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of cyclohexylamine attacks the carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, 4-(cyclohexylamino)-3-nitrobenzonitrile.

Caption: The SNAr addition-elimination mechanism.

Scale-Up Manufacturing Protocol

This protocol is designed for a 10 kg scale production. All operations should be conducted in a well-ventilated chemical manufacturing area with appropriate engineering controls.

Raw Materials and Equipment
Material/EquipmentSpecificationQuantity/TypeVendor Example
Raw Materials
4-Chloro-3-nitrobenzonitrilePurity ≥98%10.0 kg (54.78 mol)MilliporeSigma, TCI[6]
CyclohexylaminePurity ≥99%12.0 kg (121.0 mol, 2.2 eq)Fisher Scientific[7]
Potassium Carbonate (K₂CO₃)Anhydrous, Fine Powder8.3 kg (60.0 mol, 1.1 eq)Standard Chemical Supplier
Isopropanol (IPA)Anhydrous, ≥99.5%100 LStandard Chemical Supplier
Deionized WaterUSP GradeAs neededIn-house
Equipment
Glass-Lined Reactor250 L capacity1Pfaudler, De Dietrich
Overhead StirrerVariable speed, glass/PTFE coated1
CondenserAllihn or Graham type1
Temperature ProbePT100, PTFE coated1
Heating/Cooling MantleSuitable for 250 L reactor1
Dropping Funnel/Addition Pump20 L capacity1
Filter-Dryer or CentrifugeSuitable for crystalline product1
Vacuum Oven1
Step-by-Step Synthesis Procedure
  • Reactor Setup and Inerting:

    • Ensure the 250 L reactor is clean, dry, and free from contaminants.

    • Assemble the overhead stirrer, condenser (with cooling water circulating), and temperature probe.

    • Inert the reactor by purging with dry nitrogen gas. Maintain a slight positive nitrogen pressure throughout the reaction.

  • Reagent Charging:

    • Charge the reactor with 4-Chloro-3-nitrobenzonitrile (10.0 kg).

    • Add Isopropanol (100 L) to the reactor with moderate stirring to dissolve the starting material.

    • Add powdered Potassium Carbonate (8.3 kg). Stir the resulting slurry for 15 minutes.

    • In a separate container, weigh Cyclohexylamine (12.0 kg).

  • Reaction Execution:

    • Heat the reactor contents to 75-80 °C using the heating mantle.

    • Once the temperature is stable, begin the slow, dropwise addition of cyclohexylamine over a period of 2-3 hours. Caution: The reaction is exothermic. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature below 85 °C.

    • After the addition is complete, maintain the reaction mixture at 80-82 °C with stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking samples every 2 hours and analyzing them by HPLC. The reaction is considered complete when the area percent of 4-chloro-3-nitrobenzonitrile is less than 1.0%. Typical reaction time is 6-8 hours.

  • Product Isolation and Work-up:

    • Once the reaction is complete, cool the reactor contents to 20-25 °C.

    • Slowly add deionized water (100 L) to the reactor over 30 minutes. This will precipitate the crude product and dissolve inorganic salts.

    • Stir the resulting slurry for 1 hour at 20-25 °C.

    • Filter the slurry using a centrifuge or filter-dryer.

    • Wash the filter cake thoroughly with deionized water (2 x 50 L) until the filtrate is neutral (pH ~7).

  • Purification (Recrystallization):

    • Transfer the wet cake back into the clean reactor.

    • Add Isopropanol (50 L) and heat the mixture to reflux (approx. 82 °C) with stirring until all solids dissolve.

    • Slowly cool the solution to 0-5 °C over 4-6 hours to allow for crystallization.

    • Hold the slurry at 0-5 °C for an additional 2 hours to maximize crystal formation.

    • Filter the purified product and wash the cake with cold (0-5 °C) isopropanol (10 L).

  • Drying:

    • Dry the final product in a vacuum oven at 60-65 °C under reduced pressure (<100 mbar) until a constant weight is achieved.

    • The expected yield is 12.0 - 12.8 kg (90-96%) of a bright yellow crystalline solid.

Process Flow and Quality Control

Caption: Manufacturing process flow diagram.

Critical Process Parameters and Quality Attributes
ParameterTarget ValueJustification
Critical Process Parameters (CPPs)
Cyclohexylamine Stoichiometry2.2 equivalentsEnsures complete consumption of the starting material and acts as a base.
Reaction Temperature80-82 °CBalances reaction rate with control over potential side reactions and exotherm.
Addition Time2-3 hoursControls the exothermic release of heat, ensuring process safety.
Crystallization Cooling Rate~15 °C/hourSlow cooling promotes the formation of large, pure crystals, improving filterability.
Critical Quality Attributes (CQAs)
AppearanceBright yellow crystalline powderVisual identity check.
Assay (by HPLC)≥ 99.0%Ensures the purity of the final product.
Melting Point98-100 °C[8]A key indicator of purity and identity.
Residual Solvents (IPA)< 5000 ppmConforms to standard pharmaceutical intermediate requirements.

Safety and Hazard Analysis

All personnel must handle the chemicals involved in this process with extreme care, utilizing appropriate Personal Protective Equipment (PPE).

  • 4-Chloro-3-nitrobenzonitrile:

    • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]

    • PPE: Safety glasses, chemical-resistant gloves (nitrile), lab coat, dust mask (N95).

  • Cyclohexylamine:

    • Hazards: Flammable liquid and vapor.[11][12][13] Toxic if swallowed or in contact with skin.[12][14] Causes severe skin burns and eye damage.[11][12][13] Suspected of damaging fertility.[12][13][14]

    • PPE: Chemical splash goggles and face shield, flame-retardant clothing, chemical-resistant gloves (nitrile or PVC), and respiratory protection if ventilation is inadequate.[11][14]

  • General Precautions:

    • Work in a well-ventilated area or fume hood.

    • Ground and bond all equipment to prevent static discharge, especially when handling flammable liquids like cyclohexylamine.[12][13]

    • Have an emergency shower and eyewash station readily accessible.[12]

    • In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12]

Conclusion

The described process for the synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile via nucleophilic aromatic substitution is robust, scalable, and provides high yields of a pure product. Careful control of critical process parameters, particularly temperature during the addition of cyclohexylamine, is essential for a safe and successful scale-up. Adherence to the outlined safety protocols is mandatory to ensure personnel safety and environmental protection.

References

  • Vertex AI Search. (2009, September 22). Cyclohexylamine - SAFETY DATA SHEET.
  • Nexchem. (2022, February 16). SAFETY DATA SHEET - Cyclohexylamine.
  • SILVER FERN CHEMICAL, INC. (2021, June 19). Safety Data Sheet Cyclohexylamine.
  • CDH Fine Chemical. Cyclohexylamine CAS No 108-91-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • MilliporeSigma. 4-Chloro-3-nitrobenzonitrile 97 939-80-0.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-3-nitrobenzaldehyde.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Chloro-3-nitrobenzonitrile | 939-80-0.
  • NextSDS. 4-chloro-3-nitrobenzonitrile — Chemical Substance Information.
  • Benchchem. 4-(Cyclohexylamino)-3-nitrobenzonitrile|CAS 28096-55-1.
  • ChemScene. 939-80-0 | 4-Chloro-3-nitrobenzonitrile.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • Chemical Forums. Chemical Intermediates Explained: Focus on 4-Chloro-3-nitrobenzonitrile.
  • BOC Sciences. 4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis.
  • Chemspace. 4-(cyclohexylamino)-3-nitrobenzonitrile - C13H15N3O2 | CSSB00000390468.
  • LookChem. Cas 939-80-0,4-CHLORO-3-NITROBENZONITRILE.

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Method

Application Note: In Vitro Screening Assays for DNA Minor Groove Binders Derived from 4-(Cyclohexylamino)-3-nitrobenzonitrile

Audience: Researchers, assay developers, and medicinal chemists in drug discovery. Focus: Biophysical and cell-based screening of sequence-specific DNA minor groove binders. Introduction & Scientific Rationale The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay developers, and medicinal chemists in drug discovery. Focus: Biophysical and cell-based screening of sequence-specific DNA minor groove binders.

Introduction & Scientific Rationale

The compound 4-(cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1) serves as a critical synthetic precursor in the development of advanced, small-molecule DNA minor groove binders[1]. Historically, classic minor groove binders like pentamidine and netropsin have been strictly limited to recognizing A·T tracts due to the steric clash between the ligand and the exocyclic amino group of guanine in the minor groove.

However, recent structural innovations have utilized the 4-(cyclohexylamino)-3-nitrobenzonitrile scaffold to synthesize dicationic heterocyclic diamidines capable of sequence-specific recognition of mixed AT/GC base pairs[2]. By converting the nitro and cyano groups into amidine and benzimidazole functionalities, researchers can engineer a "σ-hole" module (often a thiophene-N-alkyl-benzimidazole motif). This σ-hole interaction preorganizes the molecule to match the curvature of the DNA minor groove, enabling highly specific hydrogen bonding with a single G·C base pair flanked by A·T base pairs (e.g., the sequence 5'-AAAGTTT-3')[3][4].

As a Senior Application Scientist, I have designed this guide to outline the rigorous in vitro screening cascade required to validate these derivatives. Because these compounds are intended to act as specific inhibitors of transcription factor binding (such as the PU.1 ETS transcription factor implicated in acute myeloid leukemia and inflammation)[2], the screening workflow must bridge the gap between biophysical binding kinetics and cellular efficacy.

Rational Workflow for Inhibitor Screening

To establish a self-validating data package, the screening of 4-(cyclohexylamino)-3-nitrobenzonitrile derivatives must follow a hierarchical logic:

  • Validation of Target Engagement: Confirming that the derivative binds the intended DNA sequence with high affinity and selectivity.

  • Thermodynamic Stabilization: Ensuring the binding event physically stabilizes the DNA duplex.

  • Functional Cellular Efficacy: Proving that the biophysical binding translates to the displacement of the target transcription factor in a living cell.

ScreeningCascade N1 Compound Library (Diamidine Derivatives) N2 Biophysical Screening (SPR & Thermal Melting) N1->N2 Selectivity for G·C bps N3 In Vitro Cell Assays (Transcription Factor Inhibition) N2->N3 High Affinity (Kd < 10nM) N4 Lead Optimization (SAR & Molecular Dynamics) N3->N4 Cellular Efficacy N4->N1 Iterative Design

Figure 1: Iterative in vitro screening cascade for diamidine derivatives.

Quantitative Data Summary: Representative Derivative Profiling

When screening libraries derived from 4-(cyclohexylamino)-3-nitrobenzonitrile, data should be tabulated to highlight the Structure-Activity Relationship (SAR) regarding G·C vs. A·T selectivity[3]. Below is a representative data presentation framework for these assays.

Compound ClassStructural Modification (σ-hole module)SPR Kd​ (nM) for AAAGTTTSPR Kd​ (nM) for AAATTTSelectivity Ratio (AT/GC) ΔTm​ (°C)PU.1 Inhibition IC50​ (µM)
Control Pentamidine (Classic AT Binder)> 100012.50.012.1> 50.0
Derivative A Unmodified Thiophene-Benzimidazole25.4180.27.18.515.2
Derivative B N-Cyclohexyl modified (Preorganized)4.2215.051.214.32.8
Derivative C Halogen-substituted terminal amidine1.8310.5172.516.80.9

Note: Derivative C demonstrates the ideal profile—high affinity for the target G·C containing sequence, poor affinity for the pure A·T tract, and sub-micromolar cellular efficacy.

Detailed Experimental Protocols

Protocol 1: Biosensor-Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: SPR is the gold standard for minor groove binders because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, not just steady-state affinity. We utilize biotinylated hairpin DNA rather than standard duplexes; hairpins prevent the DNA strands from unwinding during the regeneration phases of the SPR cycle, ensuring a highly reproducible sensor surface[3][5].

Materials:

  • Sensor Chip SA (Streptavidin-coated).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Biotinylated Hairpin DNA constructs (e.g., 5'-Biotin-CGA AAG TTT CG-loop-CG AAA CTT TCG-3').

Step-by-Step Methodology:

  • Surface Preparation: Condition the SA chip with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH to remove unbound streptavidin.

  • DNA Immobilization: Dilute the biotinylated hairpin DNA to 25 nM in running buffer. Inject over flow cells 2, 3, and 4 at a flow rate of 2 µL/min until the desired immobilization level (approx. 250-300 Response Units, RU) is achieved. Leave Flow Cell 1 blank as a reference.

  • Compound Preparation: Prepare a 2-fold dilution series of the 4-(cyclohexylamino)-3-nitrobenzonitrile derivatives ranging from 1 nM to 1000 nM in running buffer. Critical: Ensure DMSO concentration is strictly matched across all samples and the running buffer (typically 1% final).

  • Kinetic Analysis: Inject the compound series over all flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 180 seconds and a dissociation time of 300 seconds.

  • Regeneration: Minor groove binders can have long residence times. Regenerate the surface using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) followed by a 60-second stabilization period.

  • Data Fitting: Double-reference the sensograms (subtracting Flow Cell 1 and a buffer-only blank injection). Fit the data using a 1:1 Langmuir binding model to extract Kd​ .

Protocol 2: Fluorescence Thermal Melting ( Tm​ ) Assay

Causality & Rationale: While SPR proves binding, thermal melting proves that the binding event thermodynamically stabilizes the DNA structure. A larger shift in melting temperature ( ΔTm​ ) correlates with a tighter fit within the minor groove[3].

Step-by-Step Methodology:

  • Oligonucleotide Annealing: Prepare 1 µM of the target DNA duplex in 10 mM sodium phosphate buffer (pH 7.0) containing 100 mM NaCl and 1 mM EDTA. Heat to 95°C for 5 minutes and cool slowly to room temperature overnight.

  • Sample Assembly: In a quartz cuvette or a 96-well RT-PCR plate, mix the annealed DNA (final concentration 0.5 µM) with the diamidine derivative (final concentration 1.0 µM, a 2:1 ligand-to-DNA ratio to ensure saturation).

  • Melting Curve Acquisition: Monitor the absorbance at 260 nm (or fluorescence if using a SYBR Green displacement setup) while increasing the temperature from 25°C to 95°C at a rate of 0.5°C/min.

  • Analysis: Determine the melting temperature ( Tm​ ) from the first derivative of the melting curve. Calculate ΔTm​=Tm(complex)​−Tm(freeDNA)​ .

Protocol 3: Cell-Based Transcription Factor Inhibition Assay (PU.1 Reporter)

Causality & Rationale: To verify that the sequence-specific binding translates to biological activity, we must measure the displacement of a transcription factor. PU.1 is a critical target for these derivatives[2]. We use a dual-luciferase reporter system to normalize for general cytotoxicity; if a compound simply kills the cells, both reporters drop, but if it specifically inhibits PU.1, only the target reporter drops.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate RAW 264.7 macrophages (which endogenously express PU.1) at 5×104 cells/well in a 96-well plate. Co-transfect cells with a Firefly luciferase plasmid driven by a PU.1-responsive promoter (containing the AAAGTTT motif) and a constitutively active Renilla luciferase plasmid (CMV promoter) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, aspirate the media and replace with fresh media containing serial dilutions of the diamidine derivatives (0.1 µM to 50 µM). Incubate for an additional 24 hours.

  • Lysis and Measurement: Remove media, wash with PBS, and lyse cells using 1X Passive Lysis Buffer (Promega). Add Firefly luciferase substrate and read luminescence. Quench the Firefly signal and activate the Renilla signal using the Stop & Glo reagent, then read again.

  • Data Normalization: Calculate the ratio of Firefly/Renilla luminescence. Plot the normalized ratios against the log of the compound concentration to determine the IC50​ for transcription factor inhibition.

Mechanism of Action: Transcription Factor Displacement

The ultimate goal of screening these derivatives is to identify molecules that can physically block transcription factors from accessing their promoter regions. The diagram below illustrates the mechanistic pathway validated by the aforementioned assays.

MOA DNA Target DNA Sequence (e.g., 5'-AAAGTTT-3') Complex Ligand-DNA Complex (Minor Groove Bound) DNA->Complex Preorganized binding Ligand Diamidine Derivative (σ-hole module) Ligand->Complex σ-hole interaction Block Steric Inhibition & Conformational Change Complex->Block Alters groove geometry TF PU.1 Transcription Factor TF->Block Attempted binding Gene Downregulation of Target Oncogenes Block->Gene Transcriptional arrest

Figure 2: Mechanism of action for PU.1 transcription factor displacement by minor groove binders.

References

  • Boykin, D. W., et al. (2021). "Engineered modular heterocyclic-diamidines for sequence-specific recognition of mixed AT/GC base pairs at the DNA minor groove". Chemical Science, Royal Society of Chemistry. Available at:[Link]

  • Farahat, A. A., et al. (2020). "Small Sequence-Sensitive Compounds for Specific Recognition of the G⋅C Base Pair in DNA Minor Groove". Chemistry - A European Journal, PubMed Central (NIH). Available at:[Link]

  • Boykin, D. W., et al. (2019). "A New Generation of Minor-Groove-Binding—Heterocyclic Diamidines That Recognize G·C Base Pairs in an AT Sequence Context". Molecules, PubMed Central (NIH). Available at:[Link]

  • Paul, A., et al. (2020). "Extending the σ-Hole Motif for Sequence-Specific Recognition of the DNA Minor Groove". ACS Medicinal Chemistry Letters, PubMed Central (NIH). Available at:[Link]

Sources

Application

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 4-(Cyclohexylamino)-3-nitrobenzonitrile

Abstract This application note details a robust and highly efficient protocol for the synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile via a microwave-assisted Nucleophilic Aromatic Substitution (SNAr) reaction. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile via a microwave-assisted Nucleophilic Aromatic Substitution (SNAr) reaction. The described method offers significant advantages over conventional heating techniques, including a dramatic reduction in reaction time, improved yields, and adherence to the principles of green chemistry.[1][2] This guide provides a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, and a discussion of the critical parameters, making it an invaluable resource for researchers in medicinal chemistry and organic synthesis.

Introduction

4-(Cyclohexylamino)-3-nitrobenzonitrile is a valuable scaffold in medicinal chemistry, with potential applications in the development of novel therapeutic agents. The synthesis of such substituted benzonitrile derivatives typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) pathway. In this reaction, a nucleophile, in this case, cyclohexylamine, displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups.[3][4] The starting material, 4-fluoro-3-nitrobenzonitrile, is an ideal substrate for this transformation due to the presence of the strongly electron-withdrawing nitro and cyano groups, which activate the aromatic ring for nucleophilic attack.[5]

Conventional synthesis methods often require prolonged reaction times at high temperatures, leading to potential side-product formation and increased energy consumption.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[6][7] By utilizing microwave irradiation, reactions can be completed in minutes rather than hours, often with higher product purity and yields.[8] This is achieved through direct and uniform heating of the reaction mixture, which is not possible with traditional heating methods.[2][5]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile from 4-fluoro-3-nitrobenzonitrile and cyclohexylamine proceeds via a well-established addition-elimination mechanism.[9]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cyclohexylamine on the carbon atom bearing the fluorine atom. This carbon is highly electrophilic due to the electron-withdrawing effects of the ortho-nitro and para-cyano groups.

  • Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][10] The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro and cyano groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the final product, 4-(cyclohexylamino)-3-nitrobenzonitrile.

The presence of the electron-withdrawing groups ortho and para to the leaving group is crucial for the stabilization of the Meisenheimer complex, thereby facilitating the reaction.[4]

Experimental Protocol

This protocol provides a representative method for the microwave-assisted synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile. Optimization may be required depending on the specific microwave synthesizer and scale of the reaction.

Materials:

  • 4-Fluoro-3-nitrobenzonitrile

  • Cyclohexylamine

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-fluoro-3-nitrobenzonitrile (1.0 mmol, 166.1 mg).

  • Add N,N-Dimethylformamide (DMF, 3 mL) to the vial and stir to dissolve the starting material.

  • Add cyclohexylamine (1.2 mmol, 119.0 mg, 0.137 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 10 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture can be analyzed by GC-MS or LC-MS to determine conversion.

  • To isolate the product, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Reaction Parameters

ParameterValue
Starting Material 4-Fluoro-3-nitrobenzonitrile
Nucleophile Cyclohexylamine
Solvent N,N-Dimethylformamide (DMF)
Temperature 150 °C
Time 10 minutes
Expected Yield >90% (based on similar reactions)

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Workup and Isolation cluster_analysis Analysis prep1 Add 4-fluoro-3-nitrobenzonitrile (1.0 mmol) to microwave vial prep2 Add DMF (3 mL) prep1->prep2 prep3 Add cyclohexylamine (1.2 mmol) prep2->prep3 prep4 Seal the vial prep3->prep4 reaction Irradiate at 150 °C for 10 min with stirring prep4->reaction workup1 Cool to room temperature reaction->workup1 workup2 Pour into water and extract with ethyl acetate workup1->workup2 workup3 Wash with brine, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis Characterize product by NMR, MS, and IR workup4->analysis

Caption: Experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through several checkpoints:

  • Reaction Monitoring: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Product Characterization: The identity and purity of the final product, 4-(cyclohexylamino)-3-nitrobenzonitrile, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

  • Reproducibility: The use of a dedicated microwave synthesizer allows for precise control over reaction parameters such as temperature, pressure, and time, ensuring high reproducibility.[11]

Conclusion

The microwave-assisted synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods.[1] This application note provides a comprehensive guide for researchers, enabling the facile synthesis of this important chemical intermediate. The described protocol, grounded in the principles of Nucleophilic Aromatic Substitution, leverages the advantages of microwave technology to accelerate drug discovery and development efforts.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Available at: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC. Available at: [Link]

  • Importance of Microwave Heating In Organic Synthesis. (2022). ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. Available at: [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025). PMC. Available at: [Link]

  • Microwave Reaction Tutorial. (n.d.). Biotage. Available at: [Link]

  • Microwave Assisted Aromatic Nucleophilic Substitution Reaction under Solventless Conditions. (2003). R Discovery. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. Available at: [Link]

  • Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z). (n.d.). Der Pharma Chemica. Available at: [Link]

Sources

Method

purification of 4-(cyclohexylamino)-3-nitrobenzonitrile by column chromatography

An Application Note and Detailed Protocol for the Purification of 4-(cyclohexylamino)-3-nitrobenzonitrile by Column Chromatography Abstract 4-(cyclohexylamino)-3-nitrobenzonitrile is a key intermediate in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Purification of 4-(cyclohexylamino)-3-nitrobenzonitrile by Column Chromatography

Abstract

4-(cyclohexylamino)-3-nitrobenzonitrile is a key intermediate in medicinal chemistry, notably in the synthesis of novel DNA minor groove binders and other therapeutic agents.[1] The purity of this precursor is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. This document provides a comprehensive, field-proven guide to the purification of 4-(cyclohexylamino)-3-nitrobenzonitrile using normal-phase column chromatography. The protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure robust and reproducible results.

Introduction: The Rationale for Purification

Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For 4-(cyclohexylamino)-3-nitrobenzonitrile, which possesses a moderate polarity due to its combination of a non-polar cyclohexyl group and polar nitro, amino, and nitrile functionalities, normal-phase chromatography with a polar stationary phase (silica gel) is an exceptionally effective purification strategy.[2][3] This method allows for the efficient removal of non-polar starting materials and highly polar side products often generated during its synthesis.

Compound Profile: 4-(cyclohexylamino)-3-nitrobenzonitrile

PropertyValueSource
CAS Number 28096-55-1[4]
Molecular Formula C₁₃H₁₅N₃O₂[4]
Molecular Weight 245.28 g/mol [4]
LogP 3.69[4]
Polar Surface Area 79 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]

The Strategic Workflow: From Crude Material to Pure Compound

The purification process is a systematic workflow that begins with analytical method development using Thin-Layer Chromatography (TLC) and culminates in the isolation of the pure compound. Each step is critical for achieving high purity.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Chromatography cluster_2 Phase 3: Analysis & Isolation TLC TLC Solvent Screening Opt Optimal Rf Value (0.25-0.35) Achieved TLC->Opt Iterative Testing Pack Column Packing (Wet Slurry Method) Opt->Pack Proceed to Scale-Up Load Dry Sample Loading Pack->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect Monitor TLC Analysis of Fractions Collect->Monitor Analysis Pool Pooling of Pure Fractions Monitor->Pool Evap Solvent Evaporation Pool->Evap Final Pure Compound (>98%) Evap->Final

Caption: A strategic workflow for the purification of 4-(cyclohexylamino)-3-nitrobenzonitrile.

Experimental Protocol: A Step-by-Step Guide

This protocol details the purification of crude 4-(cyclohexylamino)-3-nitrobenzonitrile using gravity column chromatography.

Materials and Reagents
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane (all HPLC grade)

  • Crude Sample: 4-(cyclohexylamino)-3-nitrobenzonitrile

  • Equipment: Glass chromatography column, TLC plates (silica gel 60 F₂₅₄), beakers, flasks, rotary evaporator, UV lamp (254 nm).

Step 1: Optimization of the Mobile Phase via TLC

The Causality: The choice of mobile phase (eluent) is the most critical factor in achieving separation.[5] TLC serves as a rapid, small-scale pilot for the column, allowing for the determination of a solvent system that provides optimal separation.[6][7] For a moderately polar compound like ours, a mixture of a non-polar solvent (e.g., Hexane or DCM) and a polar solvent (e.g., EtOAc or MeOH) is ideal.[8] The goal is to find a solvent ratio where the target compound has an Rf value of approximately 0.25-0.35, ensuring it moves off the baseline but is well-separated from impurities.[6]

Protocol:

  • Prepare several developing chambers with different solvent systems of increasing polarity (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).

  • Dissolve a small amount of the crude material in a minimal volume of DCM or EtOAc.

  • Using a capillary tube, spot the dissolved crude material onto the baseline of several TLC plates.

  • Place one TLC plate in each developing chamber and allow the solvent front to travel up the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). The target compound should be visible as a distinct spot.

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the target compound in each solvent system. Select the system that yields an Rf of ~0.25-0.35.

Step 2: Column Preparation (Wet Packing)

The Causality: A homogeneously packed column is essential to prevent channeling and ensure that the sample travels in a flat, narrow band, which is crucial for high-resolution separation.[2] The wet packing method, where a slurry of silica gel in the mobile phase is prepared, is superior for creating a uniform bed and minimizing the trapping of air bubbles.[2]

Protocol:

  • Secure a glass column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[2]

  • Add a thin layer (~1 cm) of sand over the plug to create a flat base.[2]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% EtOAc/Hexane). The amount of silica should be approximately 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.[6]

  • Open the stopcock to drain some solvent, which helps in compacting the silica bed. Continuously add more slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica bed.

  • Once packed, add another thin layer of sand on top of the silica to protect the surface from being disturbed during sample loading.[2]

  • Drain the solvent until it is just level with the top layer of sand.

Caption: A diagram of a properly packed chromatography column.

Step 3: Sample Loading (Dry Loading)

The Causality: Dry loading is the preferred method as it ensures the sample is introduced to the column in a very concentrated, narrow band.[6] Dissolving the sample directly in the mobile phase (wet loading) can lead to band broadening if the sample has poor solubility in the initial non-polar eluent.

Protocol:

  • Dissolve the crude 4-(cyclohexylamino)-3-nitrobenzonitrile in a minimal amount of a volatile solvent like DCM.

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude sample) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude sample adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.

Step 4: Elution and Fraction Collection

The Causality: Gradient elution, where the polarity of the mobile phase is gradually increased during the run, is highly effective for separating mixtures with components of varying polarities.[7] Less polar impurities will elute first in the non-polar solvent, followed by the target compound as polarity is increased, and finally, highly polar impurities will be washed off the column.

Protocol:

  • Carefully add the initial, least polar mobile phase (determined by TLC) to the column.

  • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks (fractions).

  • Maintain a constant flow rate. For gravity columns, this is typically 1-2 mL per minute.

  • Gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc/Hexane to 20%, then 30%). Avoid sudden, large changes in polarity which can crack the silica bed.[6]

  • Monitor the separation by spotting every few fractions onto a TLC plate and developing it in the optimized solvent system.

Step 5: Isolation and Purity Verification

The Causality: Post-chromatography analysis is essential to confirm the identity and purity of the isolated compound. Combining fractions without TLC analysis risks contaminating the pure product with adjacent impurities.

Protocol:

  • Using the TLC analysis from the previous step, identify all fractions containing the pure target compound (single spot with the correct Rf value).

  • Combine these pure fractions into a single round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the resulting solid under a high vacuum for several hours to remove any residual solvent.

  • Assess the final purity using analytical techniques such as HPLC, ¹H NMR, and Mass Spectrometry to confirm the structure and purity are consistent with the desired product.[9]

Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solution(s)
Compound streaks or "tails" on TLC/Column. Sample is too concentrated; compound is acidic/basic; compound is degrading on silica.Dilute the sample; add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[6][8]
Poor separation (overlapping spots). Incorrect solvent system; column was overloaded.Re-optimize the solvent system with TLC to achieve better spot separation; use a larger column or less sample.
Compound will not move from the baseline (Rf = 0). The mobile phase is not polar enough.Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of EtOAc or switch to a stronger polar solvent like MeOH).[6][8]
Compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).[6]
Cracked or channeled column bed. The column was packed improperly; a large, abrupt change in solvent polarity occurred.Re-pack the column carefully using the wet slurry method. Always change solvent polarity gradually.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and can be toxic.

  • Refer to the Safety Data Sheet (SDS) for 4-(cyclohexylamino)-3-nitrobenzonitrile and all solvents before beginning work.

Conclusion

This application note provides a robust and detailed protocol for the purification of 4-(cyclohexylamino)-3-nitrobenzonitrile by normal-phase column chromatography. By understanding the principles behind each step—from systematic TLC-based method development to proper column packing and gradient elution—researchers can consistently achieve high purity, ensuring the quality of this critical intermediate for applications in drug discovery and development.

References

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Chemspace. (n.d.). 4-(cyclohexylamino)-3-nitrobenzonitrile.
  • Benchchem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Benchchem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • Benchchem. (n.d.). 4-(Cyclohexylamino)-3-nitrobenzonitrile | CAS 28096-55-1.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
  • ResearchGate. (2026, January 10). 4-Nitrobenzonitrile.
  • Guidechem. (2021, January 16). What is the synthesis method of 4-Nitrobenzonitrile?.
  • CymitQuimica. (n.d.). CAS 6393-40-4: 4-Amino-3-nitrobenzonitrile.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-nitrobenzonitrile 98 6393-40-4.
  • CDC Stacks. (n.d.). Supporting Information.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Benchchem. (n.d.). Purification techniques for high-purity 4-Amino-3-mercaptobenzonitrile.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 4-(Cyclohexylamino)-3-nitrobenzonitrile Hydrogenation

Welcome to the Technical Support Center. The chemoselective catalytic hydrogenation of 4-(cyclohexylamino)-3-nitrobenzonitrile to 3-amino-4-(cyclohexylamino)benzonitrile is a critical transformation in the synthesis of [...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The chemoselective catalytic hydrogenation of 4-(cyclohexylamino)-3-nitrobenzonitrile to 3-amino-4-(cyclohexylamino)benzonitrile is a critical transformation in the synthesis of [1]. The primary engineering challenge in this workflow is reducing the nitro group (-NO2) to an amine (-NH2) without triggering the reduction of the nitrile (-CN) or suffering from [2].

This guide provides field-proven mechanistic insights, a targeted Q&A troubleshooting section, and a self-validating experimental protocol to ensure reproducible scale-up.

Mechanistic Pathways of Catalyst Deactivation

Catalyst deactivation in this specific system is rarely due to thermal sintering (as reactions are typically run at <60 °C) but is instead dominated by[3]. Understanding the causality behind these pathways is essential for proper catalyst selection and reaction design.

  • Product Inhibition (Amine Poisoning): The resulting diamine product possesses strong Lewis basicity. Organic functional groups with nitrogen can [4], coordinating tightly to active metal centers (Pd, Pt, Ni) and competing with hydrogen gas for active sites.

  • Nitrile Coordination: The -CN group is a[4] for Pd and Pt due to its strong binding affinity. It acts as a π-acceptor, leading to irreversible deactivation if the electron density on the metal is not properly modulated by a support or dopant.

  • Fouling via Reactive Intermediates: Incomplete reduction of the nitro group yields hydroxylamine (-NHOH) and nitroso (-NO) species. If the H2 transfer rate is too slow, these intermediates undergo bimolecular condensation to form azoxy or azo dimers, [3] onto the catalyst pores.

  • Halide Impurities: The starting material is typically synthesized via nucleophilic aromatic substitution from[5]. Trace residual chloride ions (Cl⁻) from this upstream step are severe [4] for noble metal catalysts.

G A Active Catalyst (Pd/C, Pt/C, Au/TiO2) B Desired Pathway: Nitro Reduction A->B H2, optimal conditions D Nitrile Group Coordination A->D Competitive binding E Intermediate Fouling (Azoxy/Azo Dimers) A->E Slow H2 transfer F Halide Impurities (Residual Cl-) A->F Poor SM purification C Amine Product Poisoning B->C Product accumulation

Caption: Logical relationships of catalyst deactivation pathways in nitrobenzonitrile hydrogenation.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50-60% conversion, and adding more H2 pressure doesn't help. What is causing this, and how do I fix it? A1: This is a classic symptom of [2] or hydroxylamine accumulation. As the concentration of the amine product increases, it chelates the metal surface, which [4]. Causality & Solution: Increasing pressure won't displace the strongly bound amines. Instead, you must alter the thermodynamic equilibrium of adsorption.

  • Acidic Modifiers: Add a catalytic amount of acetic acid to the solvent (e.g.,[6]). Protonating the newly formed amine prevents its lone pairs from coordinating to the metal center.

  • Solvent Selection: Switch to a more polar, protic solvent (like Methanol) which can hydrogen-bond with the amine product, effectively solvating it away from the catalyst surface.

Q2: I am seeing over-reduction (formation of benzylamine derivatives from the nitrile). How can I improve chemoselectivity while maintaining catalyst life? A2: Palladium on Carbon (Pd/C) is highly active but inherently[4] to primary amines, which then act as severe catalyst poisons. Causality & Solution: You need a catalyst with a lower affinity for the -CN group but high activity for N-O bond cleavage.

  • Modified Platinum Catalysts: Use Pt supported on reducible oxides like TiO2. Controlling the coordination of the metal surface atoms and introducing a cooperative effect between the metal and the TiO2 support transforms nonselective Pt into a [7] for nitroaromatics.

  • Gold Nanoparticles (Au/TiO2): (3-8 nm particle size) are exceptionally chemoselective for nitro group reduction in the presence of nitriles. The TiO2 support provides [8], while Au poorly binds nitriles, preventing both over-reduction and nitrile-induced deactivation.

Q3: The catalyst completely dies within the first 10 minutes of the reaction. The starting material is freshly synthesized. A3: This rapid death is almost certainly due to [4]. Since the substrate is [5], trace chloride salts or unreacted starting material will irreversibly poison Pd or Pt catalysts. Causality & Solution: Halides are highly electronegative and bind irreversibly to noble metals, permanently altering their electronic structure and [9].

  • Substrate Purification: Wash the starting feedstock thoroughly to[3] before they contact the catalyst. Use aqueous sodium bicarbonate, followed by recrystallization.

  • Scavenger Addition: Add a mild base like sodium acetate (NaOAc) to the reaction mixture to neutralize any HCl generated from trace hydrodehalogenation.

Quantitative Data on Catalyst Performance

To guide your catalyst selection, the following table summarizes the performance and deactivation resistance of various systems for nitrobenzonitrile hydrogenation based on field-proven data.

Catalyst SystemChemoselectivity (-NO₂ vs -CN)Resistance to Amine PoisoningResistance to Halide ImpuritiesRecommended Additives/Solvents
5% Pd/C Low (Nitrile reduction common)PoorVery PoorEthyl Acetate + Acetic Acid
5% Pt/C ModerateModeratePoorTHF or Methanol
Pt/TiO₂ HighGoodModerateTHF or Toluene
1% Au/TiO₂ Very HighExcellentModerateGas phase or Ethanol
Raney Nickel LowModerateGoodMethanol + NH₃ (to protect -CN)

Self-Validating Experimental Protocol

To ensure reproducibility and prevent deactivation, follow this self-validating workflow for the chemoselective hydrogenation using a modified Pt/TiO2 system. This protocol incorporates in-process monitoring to continuously validate catalyst health.

Protocol: Chemoselective Hydrogenation of 4-(Cyclohexylamino)-3-nitrobenzonitrile Objective: Achieve >99% conversion to the amine without nitrile reduction or catalyst fouling.

Step 1: Substrate Pre-treatment (Crucial for Halide Removal)

  • Dissolve 10.0 g of 4-(cyclohexylamino)-3-nitrobenzonitrile in 100 mL of dichloromethane (DCM).

  • Wash the organic layer with 3 x 50 mL of 5% aqueous NaHCO3, followed by 50 mL of brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under vacuum. Recrystallize from hot ethanol to ensure absolute halide removal.

Step 2: Reaction Setup

  • In a clean, dry Parr hydrogenation apparatus, add the purified substrate (8.0 g) and 80 mL of Ethyl Acetate.

  • Add 0.8 g of 1% Pt/TiO2 catalyst. Causality: Pt/TiO2 provides high chemoselectivity for the nitro group without reducing the nitrile.

  • Add 0.5 mL of glacial acetic acid. Causality: The acid protonates the newly formed product diamine, preventing it from chelating and poisoning the metal surface.

Step 3: Purging and Hydrogenation

  • Seal the reactor and purge with Nitrogen (3 cycles at 30 psi) to remove oxygen.

  • Purge with Hydrogen (3 cycles at 30 psi).

  • Pressurize the reactor to 40 psi with H2 and initiate stirring at 800 rpm. Maintain the temperature strictly between 25–30 °C.

Step 4: In-Process Monitoring (Self-Validation System)

  • Monitor the hydrogen uptake curve. A linear uptake indicates a healthy catalyst. A sudden plateau before theoretical H2 consumption (3 equivalents) indicates intermediate fouling.

  • At the 2-hour mark, sample the reaction and analyze via HPLC. You should observe <1% hydroxylamine intermediate. If hydroxylamine >5%, increase H2 pressure to 60 psi to force the reduction to completion and prevent azoxy dimer formation.

Step 5: Catalyst Recovery and Workup

  • Vent the H2 gas and purge with Nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Note: Keep the filter cake wet with solvent to prevent pyrophoric ignition.

  • Wash the filtrate with saturated aqueous NaHCO3 to neutralize the acetic acid, dry, and concentrate to yield the pure 3-amino-4-(cyclohexylamino)benzonitrile.

Workflow A 1. Substrate Purification (Remove Cl- via NaHCO3 wash) B 2. Catalyst & Solvent Loading (Pt/TiO2 + EtOAc + AcOH) A->B Purified SM C 3. Hydrogenation (40 psi H2, 25-30 °C) B->C Purge N2 then H2 D 4. In-Process Monitoring (Check H2 uptake & HPLC) C->D Continuous D->C If stalled, adjust pressure E 5. Catalyst Recovery (Filter via Celite under N2) D->E Complete conversion

Caption: Self-validating experimental workflow for chemoselective nitrobenzonitrile hydrogenation.

References

  • Wikipedia - Catalyst poisoning.[Link]

  • Taylor & Francis - Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold: effect of metal particle size, support and the metal-support interface.[Link]

  • Taylor & Francis - Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold.[Link]

  • ACS Publications - Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics.[Link]

  • Chemistry Stack Exchange - How does a catalytic poison reduce a catalyst's activity?.[Link]

  • Eureka by PatSnap - Catalyst deactivation mechanisms and how to prevent them.[Link]

  • Google Patents - US7511145B2 - Bicyclic heteroaryl deriv
  • LookChem - Cas 939-80-0, 4-CHLORO-3-NITROBENZONITRILE.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 4-(cyclohexylamino)-3-nitrobenzonitrile

This guide provides a comprehensive comparison of methodologies for the validation of a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-(cyclohexy...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for the validation of a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-(cyclohexylamino)-3-nitrobenzonitrile in a biological matrix, such as human plasma. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data.

The validation of a bioanalytical method is a critical process in drug development, ensuring that the method is suitable for its intended purpose.[1][2] This guide will delve into the core validation parameters as stipulated by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[2][3][4][5][6][7]

The Rationale Behind Methodological Choices

The selection of an appropriate analytical technique is paramount for accurate quantification. LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[8][9][10] This is particularly crucial when dealing with complex biological samples where endogenous components can interfere with the analysis.[11][12][13][14]

For a small molecule like 4-(cyclohexylamino)-3-nitrobenzonitrile, a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers an optimal balance of speed, sensitivity, and specificity.

A Comparative Look at Sample Preparation Techniques

The goal of sample preparation is to extract the analyte of interest from the biological matrix while removing potentially interfering substances.[15][16][17] The choice of technique significantly impacts method performance, particularly regarding matrix effects, which can suppress or enhance the analyte signal.[11][12][14][18]

Technique Principle Advantages Disadvantages Suitability for 4-(cyclohexylamino)-3-nitrobenzonitrile
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[15][19]Simple, fast, and inexpensive.Less effective at removing other matrix components like phospholipids, leading to higher potential for matrix effects.[15]Suitable for early-stage discovery, but may lack the cleanliness required for regulatory submission.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[17][20]Cleaner extracts than PPT, can remove phospholipids.[20]More labor-intensive and requires solvent optimization.A strong candidate due to its ability to provide clean extracts. The non-polar nature of the cyclohexyl group suggests good partitioning into an organic solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[16][17]Provides the cleanest extracts, high recovery, and can concentrate the analyte.[8]More expensive and requires method development to select the appropriate sorbent and solvent system.The most robust option for a validated method intended for regulatory submission, offering superior removal of matrix interferences.[8]

For the purpose of this guide, we will proceed with a detailed protocol based on Solid-Phase Extraction (SPE) , as it represents the most rigorous approach for a validated bioanalytical method.

Experimental Workflow for LC-MS/MS Method Validation

The following diagram illustrates the key stages in the validation of the LC-MS/MS method for 4-(cyclohexylamino)-3-nitrobenzonitrile.

LC-MS/MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma_Sample Plasma Sample Spiking SPE Solid-Phase Extraction Plasma_Sample->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Specificity Specificity & Selectivity MS_Detection->Specificity Linearity Linearity & Range MS_Detection->Linearity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision Stability Stability MS_Detection->Stability Matrix_Effect Matrix Effect MS_Detection->Matrix_Effect LLOQ LLOQ MS_Detection->LLOQ

Caption: A typical workflow for the validation of an LC-MS/MS bioanalytical method.

Detailed Experimental Protocol

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(cyclohexylamino)-3-nitrobenzonitrile reference standard and dissolve in a suitable organic solvent (e.g., methanol) in a 10 mL volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., 4-(cyclohexylamino)-3-nitrobenzonitrile-d11) in the same manner. The use of a stable isotope-labeled IS is highly recommended to compensate for variability during sample preparation and analysis.[21]

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration standards and quality control (QC) samples.

Sample Preparation using Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of blank human plasma, add 10 µL of the appropriate working solution to prepare calibration standards and QC samples. Also, add 10 µL of the IS working solution.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma samples and vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
Parameter Condition Rationale
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) systemUHPLC systems offer higher resolution and faster analysis times.
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)C18 columns are suitable for retaining non-polar to moderately polar compounds like 4-(cyclohexylamino)-3-nitrobenzonitrile.
Mobile Phase A: 0.1% Formic acid in waterFormic acid aids in the protonation of the analyte for positive ion mode ESI.
Mobile Phase B: 0.1% Formic acid in acetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient: A suitable gradient from low to high organic contentTo ensure good peak shape and separation from endogenous interferences.
Flow Rate: 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume: 5 µLA small injection volume is sufficient for sensitive MS detection.
Mass Spectrometer: Triple quadrupole mass spectrometerThe gold standard for quantitative bioanalysis.[9]
Ionization Source: Electrospray Ionization (ESI), Positive Ion ModeESI is suitable for polar and semi-polar compounds. The amino group in the analyte is readily protonated.
MRM Transitions: To be determined by direct infusion of the analyte and IS. A precursor ion and at least two product ions should be monitored for confirmation.Provides high selectivity and sensitivity.[22]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[3][6][23]

Parameter Purpose Experiment Acceptance Criteria
Specificity & Selectivity To ensure the method can differentiate the analyte from other components in the matrix.[4][24]Analyze at least six different lots of blank plasma.No significant interference at the retention time of the analyte and IS (response <20% of LLOQ for analyte and <5% for IS).[23]
Linearity & Range To establish the relationship between analyte concentration and instrument response.[24]Analyze a calibration curve with at least six non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% at the LLOQ).[25]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[21][24]The lowest standard on the calibration curve.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.[21]
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of the measurements.[4][24]Analyze QC samples at four levels (LLOQ, low, mid, and high) in at least five replicates on three different days.Accuracy: Mean concentration within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[26]
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte.[4][11][14]Compare the response of the analyte in post-extraction spiked samples to the response in a neat solution at low and high concentrations.The IS-normalized matrix factor should have a CV ≤15%.
Recovery To determine the efficiency of the extraction procedure.[24]Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.Should be consistent and reproducible, although a specific percentage is not mandated.
Stability To ensure the analyte is stable under various conditions encountered during sample handling and storage.[27][28][29][30]Evaluate analyte stability in plasma under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.Mean concentration of stability samples should be within ±15% of the nominal concentration.[27]

Visualizing the Logic of Validation

The following diagram illustrates the interconnectedness of the core validation parameters.

Validation Parameter Interdependence Specificity Specificity Accuracy Accuracy Specificity->Accuracy LLOQ LLOQ Specificity->LLOQ Linearity Linearity Linearity->Accuracy Linearity->LLOQ Precision Precision Accuracy->Precision LLOQ->Accuracy LLOQ->Precision Stability Stability Stability->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision

Caption: The relationship between key bioanalytical method validation parameters.

Conclusion

The validation of an LC-MS/MS method for the quantification of 4-(cyclohexylamino)-3-nitrobenzonitrile requires a systematic and rigorous approach. By carefully selecting the sample preparation technique, optimizing chromatographic and mass spectrometric conditions, and thoroughly evaluating all key validation parameters, a robust and reliable method can be established. This guide provides a framework for such a validation, emphasizing the scientific rationale behind each step and aligning with global regulatory expectations. The presented methodologies and acceptance criteria serve as a benchmark for generating high-quality bioanalytical data to support drug development programs.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. (2021, November 2).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4).
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31).
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.).
  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28).
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma - Nov 30 2017. (2017, November 30).
  • Bioanalytical Sample Preparation. (n.d.).
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application - International Journal of Pharmaceutical Sciences. (2025, January 29).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13).
  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC. (n.d.).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015, September 29).
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (2022, November 7).
  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.).
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4).
  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28).
  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. (n.d.).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC. (n.d.).
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13).
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.).
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26).
  • FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com. (2025, December 3).
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4).
  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. (2022, January 11).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains - Food and Drug Administration. (2020, September 15).
  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC. (n.d.).
  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC. (n.d.).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15).
  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - Frontiers. (n.d.).
  • LC-MS in Pharmaceutical Analysis: Review - IJPPR. (2022, June 30).
  • LC/MS/MS Optimization of Organic Ultraviolet (UV) Filters. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

4-(cyclohexylamino)-3-nitrobenzonitrile proper disposal procedures

Comprehensive Operational and Disposal Protocol for 4-(cyclohexylamino)-3-nitrobenzonitrile As a Senior Application Scientist, ensuring the safe handling and disposal of reactive chemical intermediates is paramount to la...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 4-(cyclohexylamino)-3-nitrobenzonitrile

As a Senior Application Scientist, ensuring the safe handling and disposal of reactive chemical intermediates is paramount to laboratory integrity. 4-(cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1) is a critical synthetic precursor widely used in medicinal chemistry, particularly in the development of novel DNA minor groove binders and PROTACs[1]. However, its molecular structure—combining a potentially energetic nitroaromatic ring with a reactive nitrile group—presents unique operational and disposal challenges.

This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and thermal destruction of this compound, ensuring compliance with environmental protection standards and laboratory safety[2][3].

Section 1: Chemical Properties & Risk Assessment

Before initiating any protocol, a rigorous hazard analysis must be established[4][5]. The presence of the nitro group inherently increases the compound's reactivity, while the nitrile group poses a risk of toxic gas release (NOx and hydrogen cyanide) upon incomplete combustion or exposure to extreme conditions[6].

Table 1: Quantitative Data and Hazard Profile of 4-(cyclohexylamino)-3-nitrobenzonitrile

Property / ParameterValue / SpecificationCausality / Operational Impact
CAS Number 28096-55-1Unique identifier for safety data sheets (SDS) and waste tracking[1].
Molecular Formula C13H15N3O2High nitrogen content dictates the requirement for NOx scrubbers during incineration[1].
Molecular Weight 245.277 g/mol Used for stoichiometric calculations in degradation and neutralization assays[1].
Storage Temperature 2–8°CPrevents slow thermal decomposition; must be stored in airtight containers and protected from light[1].
Primary Hazards Skin/Eye Irritant, ToxicNecessitates strict Personal Protective Equipment (PPE) and engineering controls (fume hood)[1].
Combustion Byproducts NOx, COx, HCNRequires high-temperature incineration (>1000°C) with specialized exhaust scrubbing[6].

Section 2: The Mechanistic Basis for Disposal (The "Why")

Standard aqueous disposal or landfilling is strictly prohibited for nitroaromatic nitriles[2][3]. Aromatic nitro compounds are highly resistant to chemical hydrolysis under environmental conditions, meaning they persist in soil and water ecosystems[3]. Furthermore, organic nitriles are endothermic and can decompose explosively if subjected to improper thermal stress without adequate oxygen[6].

To prevent the release of hydrogen cyanide (HCN) and nitrogen oxides (NOx), the compound must undergo complete thermal oxidation. The causality is simple: low-temperature burning or incomplete combustion leaves the nitrile carbon-nitrogen triple bond intact or partially cleaved, yielding highly toxic HCN gas. High-temperature incineration (>1000°C) ensures complete oxidation to CO2, H2O, and N2, provided the incinerator is equipped with alkaline scrubbers to neutralize any residual NOx[6][7].

G cluster_0 Improper Disposal cluster_1 Proper Disposal cmpd 4-(cyclohexylamino)- 3-nitrobenzonitrile combust Incomplete Combustion (<800°C) cmpd->combust complete High-Temp Incineration (>1000°C + Scrubbers) cmpd->complete hcn HCN Gas (Highly Toxic) combust->hcn nox NOx Gases (Toxic/Corrosive) combust->nox co2 CO2 + H2O complete->co2 n2 N2 Gas complete->n2

Thermal degradation pathways of nitrobenzonitriles demonstrating high-temp incineration need.

Section 3: Step-by-Step Operational and Disposal Methodologies

Workflow 1: Operational Handling & Waste Segregation To build a self-validating safety system, every handling step must inherently prevent exposure and cross-contamination.

  • Preparation & PPE: Don standard laboratory PPE, including nitrile gloves (double-gloving is recommended), chemical splash goggles, and a flame-resistant lab coat[1].

  • Engineering Controls: Weigh and manipulate the solid powder exclusively within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent the inhalation of hazardous dust and aerosols[1].

  • Primary Containment: Transfer the chemical using anti-static spatulas to prevent dust ignition.

  • Waste Segregation: Collect all residual solid waste, contaminated weighing paper, and empty vials in a dedicated, clearly labeled "Hazardous Waste: Nitroaromatic/Nitrile Solid" container. Crucial: Do not mix with heavy metals or strong oxidizing agents (e.g., nitrates, chlorine bleaches), as nitroaromatics can form shock-sensitive salts or explosive mixtures[4][6].

  • Liquid Waste: If the compound is dissolved in organic solvents, segregate the liquid into a "Halogen-Free Organic Waste" carboy. Ensure the pH remains neutral to avoid acid-catalyzed hydrolysis of the nitrile group[3].

Workflow 2: Emergency Solid Spill Decontamination In the event of a powder spill, immediate and controlled action is required to prevent aerosolization[6].

  • Isolate: Evacuate non-essential personnel from the immediate area and remove all ignition sources[6].

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute surfactant solution) to dampen it and prevent dust clouds[6].

  • Collect: Use a dedicated spill kit with inert absorbent pads or damp paper towels to carefully wipe up the material.

  • Package: Place all contaminated cleanup materials into a secondary containment bag, seal it, and label it for hazardous incineration.

  • Decontaminate: Wash the spill surface with soap and water, collecting the rinsate for liquid hazardous waste disposal.

Workflow 3: Final Destruction via Incineration The ultimate disposal must be managed by a licensed hazardous waste facility[2].

  • Manifesting: Label the waste according to EPA RCRA guidelines (or your local equivalent) as a toxic organic waste.

  • Transport: Ensure the waste is transported in sealed, impact-resistant drums.

  • Incineration Protocol: The waste facility must utilize a liquid/solid chemical incinerator operating at temperatures exceeding 1000°C[2].

  • Scrubbing: The facility must employ post-combustion alkaline scrubbers to capture and neutralize NOx and any trace HCN emissions, ensuring environmental compliance[6][7].

G start Waste Generation: 4-(cyclohexylamino)-3-nitrobenzonitrile split1 State of Waste? start->split1 solid Solid Powder / Contaminated Consumables split1->solid Solid liquid Dissolved in Organic Solvent split1->liquid Liquid pack_solid Seal in Hazardous Solid Waste Drum solid->pack_solid pack_liquid Store in Halogen-Free Organic Carboy liquid->pack_liquid transport Transport to Licensed Treatment Facility pack_solid->transport pack_liquid->transport incinerate High-Temp Incineration (>1000°C) with Scrubbers transport->incinerate

Step-by-step logistical workflow for the segregation, packaging, and disposal of chemical waste.

References

  • U.S. Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report". EPA NEPIS. URL: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Potential for Human Exposure: Nitroaromatics". CDC. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Toxic Pollutant Identification: Acrylonitrile Manufacturing". EPA NEPIS. URL: [Link]

  • National Science Teaching Association (NSTA). "Biological/Chemical Waste Management". NSTA. URL:[Link]

  • Organic Syntheses. "Photoexcited Nitroarenes for the Anaerobic Cleavage of Alkenes". Organic Syntheses. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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